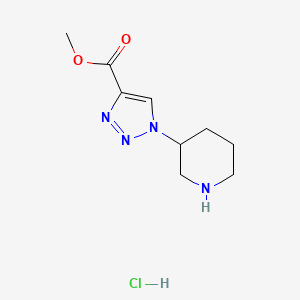
methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Overview
Description
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a 1,2,3-triazole ring, which is a versatile heterocycle in medicinal chemistry due to its stability, bioavailability, and ability to participate in various chemical reactions .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine and 1,2,3-triazole rings. These rings may allow the compound to adopt multiple conformations, which could potentially interact with various biological targets .Chemical Reactions Analysis
Piperidine and 1,2,3-triazole rings are both involved in various chemical reactions. Piperidine can act as a base and nucleophile, while 1,2,3-triazole can participate in various transformations such as N-arylation and N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, piperidine derivatives are stable and can form salts, which may affect their solubility. The 1,2,3-triazole ring is also stable and can enhance the bioavailability of the compound .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis and chemical properties of triazole derivatives have been widely studied. For example, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole and a theoretical study on the tautomerism of its intermediate hydrazonation product show the versatility of triazole compounds in organic synthesis. These compounds have been synthesized through a multi-step process, demonstrating the synthetic accessibility of triazole derivatives with piperidine and pyrrolo rings, which are useful for developing pharmacologically active compounds (Q. Zhang et al., 2019).
Medicinal Chemistry Applications
- Triazole derivatives, including those with piperidine subunits, have been explored for their potential medicinal applications. For instance, 1,2,3-triazole compounds have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of these molecules in developing new antimicrobial agents. Such research underscores the relevance of triazole derivatives in medicinal chemistry and drug design (S. Vankadari et al., 2013).
Potential for Bioactive Compound Development
- The structural modification of triazole derivatives, including the incorporation of piperidine rings, has been a focus in the search for bioactive compounds. Studies on the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate highlight the chemical diversity and potential for the development of compounds with specific biological activities (A. Dzygiel et al., 2004).
Enantioselective Synthesis
- Enantioselective synthesis processes for compounds related to CGRP receptor inhibitors demonstrate the application of triazole derivatives in creating stereoselective compounds for therapeutic use. This research illustrates the broader applicability of triazole and piperidine derivatives in synthesizing enantioselective molecules for potential pharmaceutical applications (Reginald O. Cann et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been known to exhibit a wide range of biological activities, which could provide some insight into the potential interactions of this compound with its targets .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Some piperidine derivatives have shown potential anticancer activity, indicating that this compound may have similar effects .
Future Directions
properties
IUPAC Name |
methyl 1-piperidin-3-yltriazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7;/h6-7,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUIVISCPHFPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1430444.png)
![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)

![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)








![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)